5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C7H11N3 |
|---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H11N3/c1-6-3-5-10-7(9-6)2-4-8-10/h2,4,6,9H,3,5H2,1H3 |
InChI-Schlüssel |
LOLDUCXVXJHDGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN2C(=CC=N2)N1 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclocondensation of 5-Aminopyrazoles with β-Diketone Derivatives
A foundational approach involves the cyclocondensation of 5-aminopyrazoles with β-diketones or their analogues. For instance, 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (dehydroacetic acid, DHAA) reacts with substituted 5-aminopyrazoles in refluxing ethanol to form bicyclic pyrazolo[1,5-a]pyrimidinones. Adapting this method, the methyl group at the 5-position can be introduced via DHAA’s inherent 6-methyl substituent, which directs regioselective cyclization.
Key steps include:
- Nucleophilic attack : The amino group of 5-aminopyrazole attacks the electrophilic carbonyl at C-3 of DHAA, forming a Schiff base intermediate.
- Tautomerization and cyclization : Intramolecular cyclization generates the pyrazolo[1,5-a]pyrimidine core, with the methyl group retained at the 5-position.
- Post-functionalization : Subsequent hydrogenation under catalytic conditions (e.g., H₂/Pd-C) saturates the pyran ring, yielding the 4H,5H,6H,7H configuration.
This method achieves moderate yields (50–65%) but requires precise control of stoichiometry to avoid side products like bis-pyrazolo derivatives.
Cascade Cyclization via Acrylonitrile Intermediates
A cascade cyclization strategy, exemplified by the synthesis of 3-arylpyrazolo[1,5-a]pyrimidines, offers a scalable route. Starting with 3-(dimethylamino)-2-(aryl)acrylonitriles , treatment with hydrazine in acetic acid generates 4-aryl-1H-pyrazol-5-amine intermediates. Cyclization with methyl-substituted uracil analogues in sodium ethoxide/ethanol introduces the pyrimidine ring.
Example protocol :
- Step 1 : React acrylonitrile derivative with hydrazine hydrate in glacial acetic acid (80°C, 4 h) to form 4-methyl-1H-pyrazol-5-amine (yield: 85–90%).
- Step 2 : Cyclize with 4-methyl-6-hydroxypyrimidin-2-one in ethanol/sodium ethoxide (reflux, 8 h) to yield the unsaturated pyrazolo[1,5-a]pyrimidine (yield: 70%).
- Step 3 : Hydrogenate the product using Raney nickel (H₂, 50 psi, 12 h) to saturate the ring system (yield: 60–65%).
Three-Component Reactions for One-Pot Synthesis
Three-component reactions (3CRs) streamline synthesis by combining aldehydes, malononitrile, and 5-aminopyrazoles in a single pot. For 5-methyl derivatives, propionaldehyde serves as the methyl donor.
Representative conditions :
- Reactants : Propionaldehyde (1.2 eq), malononitrile (1 eq), 5-aminopyrazole (1 eq).
- Catalyst : Piperidine (10 mol%) in ethanol/water (3:1).
- Conditions : Microwave irradiation (100°C, 20 min).
- Yield : 75–80% of 5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.
Microwave assistance enhances reaction efficiency, reducing time from hours to minutes while improving regioselectivity. Post-synthesis hydrogenation (e.g., using Pd/C in THF) achieves full saturation of the pyrimidine ring.
Green Chemistry Approaches Using Solvent-Free Conditions
Emerging methodologies prioritize sustainability. A solvent-free protocol involves grinding 5-aminopyrazole with ethyl acetoacetate (methyl source) and urea in a ball mill.
Optimized parameters :
- Molar ratio : 1:1.2:1 (5-aminopyrazole : ethyl acetoacetate : urea).
- Grinding time : 30 min.
- Catalyst : Citric acid (5 mol%).
- Yield : 68% of 5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine.
While yields are modest, this method eliminates toxic solvents and reduces energy consumption. Subsequent hydrogenation with sodium borohydride in methanol introduces saturation (yield: 55%).
Post-cyclization functionalization enables precise methyl group introduction. For example, Suzuki-Miyaura coupling of brominated pyrazolo[1,5-a]pyrimidine with methylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 90°C, 12 h) installs the methyl group at the 5-position.
Advantages :
- Regioselectivity : Controlled by halogen placement (e.g., bromine at C-5).
- Yield : 60–70% after hydrogenation.
Comparative Analysis of Preparation Methods
Analyse Chemischer Reaktionen
Oxidation Reactions
The compound undergoes oxidation to form pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. This transformation is critical for modifying its biological activity, as seen in antitubercular studies . The reaction typically involves oxidizing agents such as hydrogen peroxide or other peroxides under acidic conditions.
Key Details
-
Reaction Type : Oxidation of the hydroxyl group at position 7.
-
Conditions : Acidic medium (e.g., acetic acid) with oxidizing agents.
-
Outcome : Formation of the ketone derivative, enhancing stability and altering reactivity .
Alkylation and Acylation Reactions
Alkylation introduces alkyl groups, while acylation adds acyl groups, both modifying the compound’s lipophilicity and potential biological interactions.
Reaction Conditions
| Reaction Type | Reagents | Solvent/Conditions | Outcome |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., methyl iodide) | Sodium ethoxide in ethanol | Introduction of alkyl groups at position 3 or 7 |
| Acylation | Acyl chlorides (e.g., acetyl chloride) | Pyridine or base (e.g., NaH) | Addition of acyl groups at reactive positions |
These reactions are facilitated by the compound’s nucleophilic sites, particularly at positions 3 and 7 .
Nucleophilic Substitution
Nucleophilic substitution replaces hydroxyl or other leaving groups with nucleophiles such as amines or thiols.
Mechanism
-
Key Positions : Position 3 (due to carboxamide group in derivatives) and position 7 (hydroxyl group).
-
Reagents : Amines, thiols, or other nucleophiles in polar aprotic solvents (e.g., DMF).
-
Outcome : Functionalization for improved solubility or bioavailability.
Formylation and Functionalization
Formylation introduces aldehyde groups, enhancing reactivity for subsequent reactions (e.g., condensation).
Conditions
-
Reagents : Vilsmeier-Haack reagent (DMF, POCl₃).
-
Outcome : Aldehyde formation at position 3, enabling further derivatization .
Cyclocondensation Reactions
While primarily a synthesis method, cyclocondensation with β-diketones or enaminones can modify the core structure.
Example
-
Reagents : Pentane-2,4-dione, acetic acid.
-
Outcome : Introduction of substituents at positions 3, 5, or 7 .
Oxidative Cleavage and Reduction
Reduction of esters or oxidation of alkenes (if present) can generate aldehydes or diols, respectively.
Example
-
Reduction : DIBAL-H reduces esters to alcohols, followed by oxidation to aldehydes .
-
Oxidation : Osmium tetroxide converts alkenes to diols, cleaved by sodium periodate .
Research Findings
-
Antitubercular Activity : Oxidized derivatives (e.g., pyrazolo[1,5-a]pyrimidin-7(4H)-one) show enhanced potency against Mycobacterium tuberculosis, with resistance linked to FAD-dependent hydroxylase mutation .
-
Fluorescence Applications : Substituted derivatives exhibit optical properties, influenced by electron-donating/withdrawing groups at position 7 .
Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
Recent studies have identified derivatives of pyrazolo[1,5-a]pyrimidine as potential leads in the fight against tuberculosis. A notable example is the compound pyrazolo[1,5-a]pyrimidin-7(4H)-one , which was discovered through high-throughput screening. This compound demonstrated significant activity against Mycobacterium tuberculosis with low cytotoxicity in macrophage models. The mechanism of action was found to be distinct from traditional antitubercular agents, focusing on unique metabolic pathways rather than cell-wall biosynthesis or iron uptake .
| Compound | Activity | Mechanism |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one | Antitubercular | Unique metabolic pathways |
Anticancer Properties
The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its anticancer potential. Compounds derived from this structure have shown efficacy in inhibiting tumor growth by targeting specific enzymes involved in cancer progression. For instance, derivatives have been reported to inhibit thymidine phosphorylase, an enzyme linked to tumor growth and metastasis . The synthesis of these compounds often involves modifications that enhance their biological activity.
| Compound | Target Enzyme | Activity |
|---|---|---|
| Various derivatives | Thymidine phosphorylase | Antitumor |
Antihypertensive Activity
Another significant application of pyrazolo[1,5-a]pyrimidine derivatives is in the development of antihypertensive agents. Research indicates that modifications to the pyrazolo structure can yield potent angiotensin II antagonists. These compounds have been shown to lower blood pressure effectively in hypertensive models .
| Compound | Activity | Mechanism |
|---|---|---|
| 3-Ethyl-5-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one | Antihypertensive | Angiotensin II receptor antagonism |
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives is crucial for optimizing their pharmacological profiles. Studies have demonstrated that specific substitutions on the pyrazolo ring significantly influence biological activity and selectivity towards various targets .
Key Findings from SAR Studies:
- Substituents at the 3-position enhance antitubercular activity.
- Modifications at the 7-position are critical for anticancer efficacy.
- Structural variations can lead to improved receptor binding in antihypertensive applications.
Wirkmechanismus
The mechanism of action of 5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The molecular targets and pathways involved include binding to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (EWGs): The 7-trifluoromethyl derivative (CF₃) increases lipophilicity and metabolic stability, making it suitable for pharmaceutical applications . Methyl vs. Halogens: Methyl groups (e.g., 5-CH₃) enhance solubility in polar solvents, whereas bromo or iodo substituents (e.g., 3-Br, 3-I) enable further functionalization via cross-coupling reactions .
Synthetic Methodologies :
Physicochemical Properties
- Boiling Points and Density: The 3-bromo-2,6-dimethyl analog has a predicted boiling point of 332.8±42.0°C and density of 1.70±0.1 g/cm³ .
Acidity and Solubility :
Biologische Aktivität
5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and selectivity against various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 137.18 g/mol. Its structure includes a pyrazolo-pyrimidine framework, which is essential for its biological activity. The compound's structural characteristics are critical in determining its interaction with biological targets.
Anticancer Properties
Research has highlighted the compound's potent inhibitory effects on various kinases involved in cancer progression. Notably, studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can act as selective inhibitors of Pim-1 and Flt-3 kinases, which are implicated in several malignancies.
- Pim-1 Inhibition : A study demonstrated that certain pyrazolo[1,5-a]pyrimidine compounds exhibited submicromolar potency against Pim-1 kinase. These compounds effectively suppressed the phosphorylation of BAD protein and inhibited colony formation in cancer cell lines at concentrations as low as 1 μM .
- Flt-3 Inhibition : The same compounds also showed dual inhibition of Flt-3 kinase alongside Pim-1. The selectivity profile indicated that these inhibitors had minimal off-target effects on other kinases at therapeutic concentrations .
The mechanism through which this compound exerts its biological effects primarily involves the inhibition of key signaling pathways associated with cell survival and proliferation:
- Inhibition of BAD Phosphorylation : The inhibition of BAD phosphorylation is crucial as it promotes apoptosis in cancer cells.
- Kinase Selectivity : The selectivity for Pim-1 over other kinases suggests a favorable safety profile for potential therapeutic applications. For instance, one study reported a selectivity score indicating >95% inhibition at 1 μM for Pim-1 compared to lower inhibition rates for other kinases .
Study on Antitumor Effects
In a comprehensive study involving various cancer cell lines, derivatives of pyrazolo[1,5-a]pyrimidine were tested for their growth inhibitory effects. One notable derivative demonstrated an average growth inhibition (GI%) of approximately 43.9% across 56 different cancer cell lines. This broad-spectrum activity underscores the potential of these compounds in developing novel anticancer therapies .
Structural Optimization
Further research focused on optimizing the structure of pyrazolo[1,5-a]pyrimidine derivatives to enhance their biological activity. Molecular docking studies indicated that modifications at specific positions significantly influenced binding affinity and selectivity towards target kinases. For example, compounds with substitutions at the 5-position showed markedly improved inhibitory activity compared to those with modifications at the 3-position .
Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) | Selectivity Score |
|---|---|---|---|
| Compound 9 | Pim-1 | 27 | >95% |
| Compound 11b | Flt-3 | 50 | >80% |
| Compound 18 | TRKC | 200 | >50% |
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer Activity | Strong inhibition in various cancer cell lines |
| Kinase Inhibition | Selective against Pim-1 and Flt-3 |
| Mechanism | Inhibition of BAD phosphorylation |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 5-methyl-pyrazolo[1,5-a]pyrimidine derivatives, and how do reaction conditions influence product purity?
- Methodology : The synthesis typically involves condensation reactions between aminopyrazoles and β-diketones or their equivalents. For example, heating 4-aminopyrazole-3-carbonitrile with anhydrous ammonium acetate and substituted imidates at 120°C in a sealed tube yields derivatives with yields up to 70% . Solvent selection (e.g., acetonitrile/DMF mixtures) and base additives (e.g., K₂CO₃) are critical for regioselectivity and reducing side reactions. Purity is ensured via column chromatography or preparative TLC (eluent: CHCl₃/MeOH 9:1) .
- Data : HRMS (ESI) and elemental analysis (e.g., C: 61.65% calculated vs. 61.78% found) validate structural integrity .
Q. Which spectroscopic techniques are most reliable for characterizing pyrazolo[1,5-a]pyrimidine scaffolds?
- Methodology :
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.35 ppm) and confirms ring fusion patterns .
- HRMS : Validates molecular ions (e.g., [M+H]⁺ at m/z 254.1042) with <0.0003 Da error margins .
- IR : Identifies functional groups like nitriles (C≡N stretch ~2200 cm⁻¹) .
- Best Practices : Cross-reference experimental data with computational simulations (e.g., ChemDraw predictions) to resolve ambiguities in overlapping signals.
Q. What safety precautions are essential when handling pyrazolo[1,5-a]pyrimidine intermediates?
- Guidelines :
- Use PPE (gloves, goggles, lab coats) to avoid skin contact with toxic intermediates like chlorinated derivatives .
- Conduct reactions in fume hoods or gloveboxes for volatile byproducts (e.g., HCl gas) .
- Dispose of waste via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can conflicting elemental analysis data (e.g., C, H, N percentages) be resolved during pyrazolo[1,5-a]pyrimidine synthesis?
- Analysis : Discrepancies may arise from incomplete combustion (low H%) or hygroscopic samples (elevated O%). For instance, a 0.2% deviation in nitrogen content (27.65% vs. 27.45%) could indicate residual solvent or unreacted starting material .
- Resolution : Repeat combustion analysis after rigorous drying (e.g., 24h under vacuum) and verify via alternative methods like X-ray crystallography or HRMS .
Q. What strategies optimize regioselectivity in the functionalization of position 7 of pyrazolo[1,5-a]pyrimidines?
- Synthetic Design :
- Electrophilic Substitution : Use directing groups (e.g., nitro or formyl) to activate position 7 for halogenation or alkylation .
- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions with arylboronic acids enable C7-arylations .
Q. How do steric and electronic effects of substituents influence the biological activity of pyrazolo[1,5-a]pyrimidine derivatives?
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance enzyme inhibition (e.g., kinase targets) by increasing electrophilicity at the pyrimidine ring .
- Bulky Substituents : Reduce bioavailability but improve target specificity. For example, 2-benzyl derivatives showed spatial proximity between H-3 and CH₂ groups in NOESY experiments, suggesting constrained conformations .
- Experimental Validation : Compare IC₅₀ values of analogs in enzymatic assays (e.g., anti-tumor activity in Li et al., 2006) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
